trans-6-Phenylpiperidine-3-carboxylic acid;hydrochloride
Description
Properties
Molecular Formula |
C12H16ClNO2 |
|---|---|
Molecular Weight |
241.71 g/mol |
IUPAC Name |
(3S,6R)-6-phenylpiperidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c14-12(15)10-6-7-11(13-8-10)9-4-2-1-3-5-9;/h1-5,10-11,13H,6-8H2,(H,14,15);1H/t10-,11+;/m0./s1 |
InChI Key |
MCAOZKBVWBJGKU-VZXYPILPSA-N |
Isomeric SMILES |
C1C[C@@H](NC[C@H]1C(=O)O)C2=CC=CC=C2.Cl |
Canonical SMILES |
C1CC(NCC1C(=O)O)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme and Conditions
The Castagnoli–Cushman reaction is a well-established method for synthesizing substituted piperidine-3-carboxylic acids. The key steps are:
Imine Formation: Condensation of an aldehyde (e.g., benzaldehyde for phenyl substitution) with an amine or amino acid ester (e.g., glycine methyl ester hydrochloride) in dichloromethane at room temperature in the presence of molecular sieves to remove water and drive imine formation.
Cyclization: The imine intermediate is reacted with glutaric anhydride (for six-membered piperidine ring) under reflux in p-xylene for approximately 10 hours to form the 6-oxo-piperidine-3-carboxylic acid derivative.
Esterification (Optional): The carboxylic acid group can be converted to methyl esters via Steglich esterification using dicyclohexylcarbodiimide (DCC) and catalytic 4-dimethylaminopyridine (DMAP).
Purification: The product is isolated by liquid-liquid extraction and purified by flash chromatography.
Stereochemical Outcome
This method yields racemic trans-6-oxo-piperidine-3-carboxylic acids with the (2R,3R)/(2S,3S) stereochemistry. The trans configuration is favored due to the reaction mechanism and ring closure conditions.
Example Data Table
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| Imine formation | Benzaldehyde + glycine methyl ester HCl, DCM, RT, MS 4Å | Imine intermediate | >90 | Molecular sieves critical |
| Cyclization | Glutaric anhydride, reflux, p-xylene, 10 h | trans-6-oxo-piperidine-3-carboxylic acid | 70-85 | Reflux time critical |
| Esterification | DCC, DMAP, MeOH, RT | Methyl ester derivative | 75-90 | Steglich esterification |
| Purification | Flash chromatography | Pure compound | - | Confirmed by NMR and MS |
Source: Adapted from Nature to Synthetic Compounds study on trisubstituted lactams.
Multicomponent Ugi-Type Synthesis of Pipecolic Amides
Reaction Overview
An alternative approach employs an efficient diastereoselective three-component Ugi-type reaction involving:
- 4-substituted Δ1-piperideines (prepared via NCS-mediated oxidation and elimination).
- Isocyanides.
- Carboxylic acids.
This reaction proceeds with high diastereoselectivity to yield trans-configured pipecolic amides, which can be hydrolyzed or further transformed to the corresponding carboxylic acid hydrochloride salts.
Mechanism and Stereochemistry
The protonated Δ1-piperideines undergo nucleophilic attack by isocyanides preferentially from the axial face, leading to exclusive formation of the trans-2,4-disubstituted piperidine ring system. This method allows for broad substrate scope and structural diversity.
Experimental Notes
- The Δ1-piperideine intermediates are often unstable and exist in equilibrium with trimers, but these trimers revert under reaction conditions to participate in the Ugi reaction.
- The products are obtained as single diastereomers with excellent yields.
- The final hydrochloride salts are typically formed by treatment with HCl in suitable solvents.
Source: Efficient Diastereoselective Three-Component Synthesis of Pipecolic Amides.
Stepwise Functionalization via Piperidinone Intermediates
Synthesis of 6-oxo-piperidine-3-carboxylic Acid Derivatives
This method involves:
- Reaction of glutaric anhydride with N-arylidene-N-alkylamines to form the piperidinone ring.
- Subsequent functionalization to install the phenyl group at the 6-position.
- Conversion of methyl esters to carboxylic acids.
- Formation of hydrochloride salts by treatment with HCl.
Typical Experimental Procedure
- Hydrochloride of the methyl ester of the corresponding L-α-amino acid is converted to a base and extracted with dichloromethane.
- The acid chloride derivative is prepared separately.
- The acid chloride is added dropwise to the cooled solution of the amino acid base.
- The reaction mixture is stirred at room temperature, solvent removed, and crude product purified by column chromatography and recrystallization.
Analytical Characterization
- Purity and identity confirmed by NMR, MS, and elemental analysis.
- Melting points and spectral data consistent with literature values.
Source: Synthesis of piperidinones incorporating amino acid moieties.
Catalytic Hydrogenation and Reductive Amination Routes
Preparation of Piperidine Derivatives
- Aryllithium reagents can be added to N-methyl-4-piperidinone to form alcohol intermediates.
- Dehydration yields tetrahydropyridines.
- Subsequent reduction and reductive amination steps introduce the phenyl substituent and other functional groups.
- Final deprotection and salt formation with boron trichloride and HCl yield the hydrochloride salt of the target compound.
Key Reaction Conditions
- Use of p-toluenesulfonic acid for dehydration.
- Sodium borohydride for reduction.
- Boron trichloride for deprotection.
- Methanol reflux for amine salt formation.
Source: Effect of methyl groups on opioid receptor ligands, including piperidine derivatives.
Summary Table of Preparation Methods
| Method | Key Steps | Stereochemistry | Yield Range (%) | Notes |
|---|---|---|---|---|
| Castagnoli–Cushman Reaction | Imine formation, cyclization with anhydride | trans (racemic) | 70-90 | Well-established, scalable |
| Ugi-Type Multicomponent Reaction | Δ1-piperideine + isocyanide + acid | trans (diastereoselective) | >85 | High stereoselectivity, broad scope |
| Piperidinone Functionalization | Anhydride + N-arylidene-N-alkylamine, ester hydrolysis | trans (racemic) | 60-85 | Stepwise, requires chromatographic purification |
| Catalytic Hydrogenation & Reductive Amination | Aryllithium addition, dehydration, reduction, deprotection | trans (controlled) | Moderate to high | Multi-step, requires careful control |
Chemical Reactions Analysis
Types of Reactions: trans-6-Phenylpiperidine-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Catalytic hydrogenation is a typical reduction reaction for this compound.
Substitution: This reaction involves the replacement of one functional group with another. Nucleophilic substitution reactions are common for piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, cobalt-based catalysts.
Substitution: Nucleophiles such as amines or halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: In chemistry, trans-6-Phenylpiperidine-3-carboxylic acid;hydrochloride is used as a building block for the synthesis of various pharmaceuticals and biologically active compounds .
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its role as a ligand in receptor binding studies .
Medicine: In medicine, piperidine derivatives, including this compound, are investigated for their potential therapeutic applications, such as anticancer, antihypertensive, and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules .
Mechanism of Action
The mechanism of action of trans-6-Phenylpiperidine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. It may act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Chemical Properties
The table below compares key properties of trans-6-Phenylpiperidine-3-carboxylic acid hydrochloride with analogs:
Key Observations:
Substituent Effects: The trifluoromethyl group in the analog from enhances lipophilicity and metabolic stability compared to the phenyl group in the target compound . The trans-6-phenyl configuration in the target compound may improve steric compatibility with hydrophobic binding pockets in biological targets.
Stereochemical Considerations :
- The trans configuration of the phenyl group in the target compound likely reduces steric hindrance compared to cis analogs, favoring interactions with planar binding sites.
Acid Stability :
Pharmacological and Industrial Relevance
- Piperidine-3-carboxylic acid derivatives () are frequently used as intermediates in synthesizing bioactive molecules, including kinase inhibitors and antivirals .
- 6-Substituted piperidines with aromatic groups (e.g., phenyl or trifluoromethyl) are prevalent in drug discovery for targeting GPCRs and ion channels .
- The discontinued status of 6-(Trifluoromethyl)piperidine-3-carboxylic acid hydrochloride () may reflect challenges in synthesis or scalability, underscoring the need for optimized analogs like the target compound .
Biological Activity
trans-6-Phenylpiperidine-3-carboxylic acid; hydrochloride is a compound that has garnered significant attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring, characterized by its six-membered saturated nitrogen-containing structure, with a phenyl group and a carboxylic acid functional group. Its molecular formula is CHClNO, and it has a molecular weight of approximately 241.71 g/mol. The unique stereochemistry of trans-6-Phenylpiperidine-3-carboxylic acid contributes to its varied biological effects, which are currently under investigation.
Research indicates that trans-6-Phenylpiperidine-3-carboxylic acid; hydrochloride may function as an inhibitor or activator of specific enzymes or receptors, leading to various pharmacological effects. It has shown potential interactions with biomolecules, suggesting roles in therapeutic applications. Notably, studies have focused on its binding affinity to various molecular targets, which is crucial for understanding its mechanism of action .
Biological Activities
-
Anticancer Activity :
- Recent studies have demonstrated that derivatives of piperidine, including trans-6-Phenylpiperidine-3-carboxylic acid, exhibit anticancer properties. For instance, compounds derived from this structure have shown cytotoxicity and apoptosis induction in hypopharyngeal tumor cell models, outperforming standard treatments like bleomycin .
- The spirocyclic structure of some derivatives enhances their interaction with protein binding sites, suggesting a promising avenue for cancer therapy development .
-
Neuropharmacological Effects :
- The compound has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's disease. It has been found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter degradation. This inhibition can lead to increased levels of acetylcholine in the brain, which is beneficial for cognitive function .
- Additionally, certain derivatives have shown antioxidant properties and the ability to chelate metal ions, further supporting their neuroprotective potential .
- Cholinergic Modulation :
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in tumor cells | |
| Neuroprotection | AChE and BuChE inhibition | |
| Cholinergic modulation | M3R ligand activity |
Case Study 1: Anticancer Efficacy
A study conducted on FaDu hypopharyngeal tumor cells demonstrated that trans-6-Phenylpiperidine derivatives exhibited significant cytotoxicity compared to traditional chemotherapeutics. The research utilized the “escape from flatland” approach to enhance the interaction between the compound and protein targets .
Case Study 2: Alzheimer’s Disease
In a comparative analysis of cholinesterase inhibitors, trans-6-Phenylpiperidine derivatives were found to have superior inhibitory effects on AChE compared to other known inhibitors like Donepezil. This suggests potential for developing more effective treatments for Alzheimer’s disease .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

